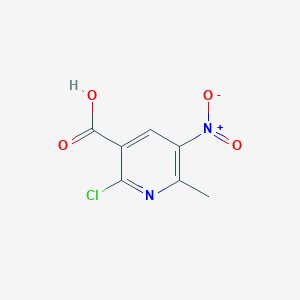
5-Methylfluoranthen-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylfluoranthen-8-OL: is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methyl group at the 5th position and a hydroxyl group at the 8th position on the fluoranthene skeleton. Fluoranthene itself is known for its fluorescence under UV light and is a structural isomer of pyrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfluoranthen-8-OL can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The specific steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with a halogenated fluoranthene derivative.
- Introduction of the hydroxyl group through subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylfluoranthen-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 5-Methylfluoranthen-8-one.
Reduction: Formation of 5-Methylfluoranthene.
Substitution: Various substituted fluoranthene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylfluoranthen-8-OL is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: Research into the biological activity of this compound includes its potential use as a fluorescent probe for imaging and diagnostic purposes. Its ability to interact with biological molecules makes it a candidate for studying cellular processes.
Industry: In the industrial sector, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-Methylfluoranthen-8-OL involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions. The pathways involved may include:
Binding to proteins: The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Electron transfer: The aromatic structure of this compound allows it to participate in electron transfer reactions, which are crucial in many biological processes.
Comparación Con Compuestos Similares
Fluoranthene: A structural isomer with similar fluorescence properties but lacking the methyl and hydroxyl groups.
Pyrene: Another PAH with a similar structure but different chemical properties due to the absence of the five-membered ring.
1-Methylfluoranthene: Similar to 5-Methylfluoranthen-8-OL but lacks the hydroxyl group.
Uniqueness: Its ability to undergo various chemical reactions and its fluorescence properties make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
88020-90-0 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-methylfluoranthen-8-ol |
InChI |
InChI=1S/C17H12O/c1-10-7-11-3-2-4-14-13-6-5-12(18)9-15(13)16(8-10)17(11)14/h2-9,18H,1H3 |
Clave InChI |
SILOMNQLDUKMSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=CC=C2)C4=C(C3=C1)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


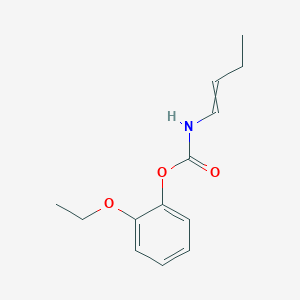
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
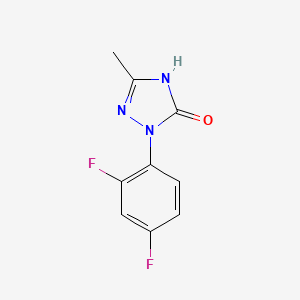
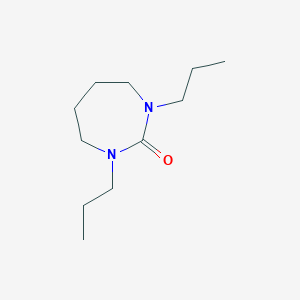
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

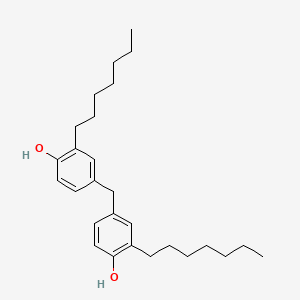

![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
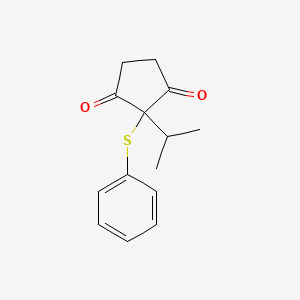
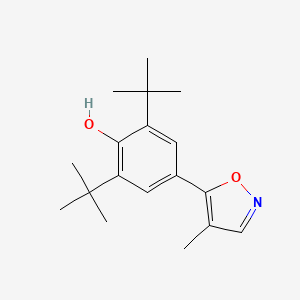
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
